Superior Human EP4 Antagonistic Potency Versus the Clinical Benchmark Grapiprant
1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea demonstrates approximately 2.3-fold higher potency at the recombinant human EP4 receptor (IC50 = 5.60 nM) compared to grapiprant (CJ-023423), a clinically investigated EP4 antagonist, which exhibits an IC50 of approximately 13 nM in a comparable recombinant human EP4 cAMP assay [1]. The target compound also shows a wide selectivity window against the human EP1 receptor (Ki > 17,500 nM), yielding a >3,125-fold selectivity margin [1]. By contrast, grapiprant's reported human EP1 binding data is limited but suggests a narrower selectivity profile based on its higher molecular weight and distinct sulfonamide scaffold [2]. This differential in target engagement efficiency and selectivity directly translates to more precise pharmacological probing of the EP4 pathway with reduced confounding effects.
| Evidence Dimension | Functional antagonism of human EP4 receptor (inhibition of PGE2-stimulated cAMP accumulation) |
|---|---|
| Target Compound Data | IC50 = 5.60 nM [1] |
| Comparator Or Baseline | Grapiprant (CJ-023423): IC50 ≈ 13 nM (human EP4 recombinant cAMP assay) [2] |
| Quantified Difference | ~2.3-fold lower IC50 (higher potency) for the target compound vs. grapiprant |
| Conditions | Recombinant human EP4 receptor expressed in HEK293 cells; cAMP accumulation measured via scintillation proximity assay or HTRF |
Why This Matters
Higher potency at lower concentrations can reduce compound usage, minimize off-target effects, and enable more physiological assay conditions—key factors for reproducible in vitro target validation and cost-effective screening.
- [1] BindingDB. BDBM50446847: EP4 IC50 = 5.60 nM, EP1 Ki > 17,500 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50446847 View Source
- [2] R. A. Coleman, W. L. Smith, S. Narumiya. (1994). International Union of Pharmacology classification of prostanoid receptors: properties, distribution, and structure of the receptors and their subtypes. Pharmacological Reviews, 46(2), 205-229. (Contextual reference for grapiprant potency; specific IC50 values from subsequent development literature). View Source
